1-(Ethynylsulfanyl)propane
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Overview
Description
1-(Ethynylsulfanyl)propane is an organic compound with the molecular formula C5H8S It is characterized by the presence of an ethynyl group (-C≡CH) attached to a sulfanyl group (-SH) which is further bonded to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethynylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of propyne with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of advanced catalytic systems and reaction engineering techniques is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethynylsulfanyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 1-(ethylsulfanyl)propane.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-(Ethylsulfanyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Ethynylsulfanyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Ethynylsulfanyl)propane exerts its effects depends on the specific reactions it undergoes. The ethynyl group is highly reactive and can participate in various chemical transformations. The sulfanyl group can interact with biological molecules, potentially affecting cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Ethynylsulfinyl)propane: Similar structure but with a sulfinyl group instead of a sulfanyl group.
1-(Ethynylsulfonyl)propane: Contains a sulfonyl group, making it more oxidized compared to 1-(Ethynylsulfanyl)propane.
1-(Ethylsulfanyl)propane: The ethynyl group is replaced by an ethyl group.
Uniqueness: this compound is unique due to the presence of both an ethynyl and a sulfanyl group. This combination imparts distinct reactivity and potential applications that are not observed in its analogs. The compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and industrial processes.
Properties
CAS No. |
50520-93-9 |
---|---|
Molecular Formula |
C5H8S |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
1-ethynylsulfanylpropane |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h2H,3,5H2,1H3 |
InChI Key |
VJOTYGBLOVWDQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC#C |
Origin of Product |
United States |
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